Ethyl 6-cyclopropyl-3-formyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate
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Overview
Description
Ethyl 6-cyclopropyl-3-formyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a complex organic compound that belongs to the thiazolopyridine family This compound is characterized by its unique structure, which includes a cyclopropyl group, a formyl group, and a thiazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-cyclopropyl-3-formyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe cyclopropyl and formyl groups are then added through subsequent reactions involving specific reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-cyclopropyl-3-formyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethyl 6-cyclopropyl-3-formyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It may be used in the development of new materials or as a precursor for industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 6-cyclopropyl-3-formyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to potential therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolopyridine derivatives, such as:
- Ethyl 6-cyclopropyl-3-formyl-4-methyl-[1,2]thiazolo[4,5-b]pyridine-5-carboxylate
- Ethyl 6-cyclopropyl-3-formyl-4-methyl-[1,2]thiazolo[5,4-c]pyridine-5-carboxylate
Uniqueness
Ethyl 6-cyclopropyl-3-formyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is unique due to its specific arrangement of functional groups and the presence of the cyclopropyl moiety.
Properties
Molecular Formula |
C14H14N2O3S |
---|---|
Molecular Weight |
290.34 g/mol |
IUPAC Name |
ethyl 6-cyclopropyl-3-formyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C14H14N2O3S/c1-3-19-14(18)11-7(2)10-9(6-17)16-20-13(10)15-12(11)8-4-5-8/h6,8H,3-5H2,1-2H3 |
InChI Key |
VPFDLORBTPFLOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1C)C(=NS2)C=O)C3CC3 |
Origin of Product |
United States |
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